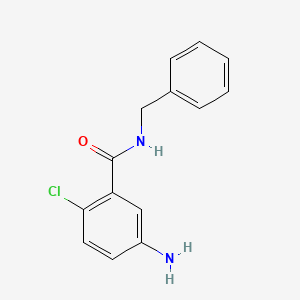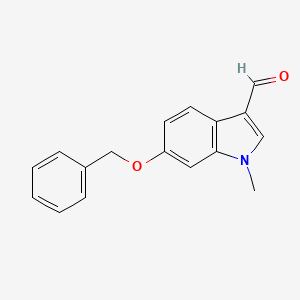![molecular formula C20H23Cl2N3OS B2516657 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219196-59-4](/img/structure/B2516657.png)
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and biological activity of related benzamide derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is often pursued for their potential biological activities. For instance, the first paper discusses the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, which are related to the compound of interest due to the benzamide moiety . These compounds were synthesized for their cardiac electrophysiological activity, indicating that similar synthetic routes could potentially be applied to the synthesis of 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of the imidazolyl group in the compounds studied in the first paper suggests that variations in the molecular structure, such as the substitution of the imidazolyl group with a thiazole group as in the compound of interest, could lead to different biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives can be complex. The second paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized under microwave irradiation . This indicates that the compound of interest may also be synthesized using similar methods, potentially involving the formation of Schiff's bases or other intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The second paper provides an example of how synthesized compounds were evaluated for their anticancer activity against various human cancer cell lines . Although the specific physical and chemical properties of 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride are not discussed, the methodologies used in these studies could be applied to determine such properties for the compound .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Applications
The chemical compound 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been a subject of scientific research due to its structural complexity and potential medicinal applications. Research has focused on the synthesis, characterization, and exploration of its biological activities.
Synthesis and Anti-inflammatory Activity : A study on the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives, including benzamide compounds, highlighted their potential anti-inflammatory properties. The hydrochloride salts of certain compounds showed significant anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function, suggesting potential therapeutic applications for similar structures (Lynch et al., 2006).
Corrosion Inhibition : Another area of application involves the use of benzothiazole derivatives as corrosion inhibitors. A study on the corrosion inhibiting effects of two benzothiazole derivatives against steel in acidic solutions demonstrated their high inhibition efficiencies. This research indicates potential industrial applications for 3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride as a corrosion inhibitor, particularly in environments where steel is exposed to corrosive agents (Hu et al., 2016).
Antimicrobial Activity : The exploration of benzothiazole and benzimidazole-based heterocycles for their antimicrobial properties is another significant area of research. Novel compounds synthesized from benzothiazole derivatives have been screened for antibacterial and antifungal activities, revealing some compounds with promising inhibitory effects against various microbial strains. This suggests that derivatives of the compound could have potential applications in developing new antimicrobial agents (Abu‐Hashem et al., 2020).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of this compound would depend on various factors, including its specific biological activity, its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted by the body), and the dose used. It’s important to note that all chemicals can be hazardous at certain doses or under certain conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-14-7-4-10-17-18(14)22-20(26-17)24(12-6-11-23(2)3)19(25)15-8-5-9-16(21)13-15;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVWCBGAWGFEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)
![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)
![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)